

Application Notes and Protocols for PF-06672131 in ChIP-seq Experiments

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Compound of Interest		
Compound Name:	PF-06672131	
Cat. No.:	B12045089	Get Quote

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Introduction

PF-06672131 is a potent and selective, covalent inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase.[1][2] As an alkynylated derivative of afatinib, it irreversibly binds to the ATP pocket of EGFR, thereby blocking its downstream signaling.[2] The activation of EGFR initiates a cascade of signaling events that regulate critical cellular processes such as proliferation, differentiation, and survival.[3][4][5] Dysregulation of the EGFR pathway is a common hallmark of various cancers, making it a key target for therapeutic intervention.[3][5]

This document provides detailed application notes and protocols for utilizing **PF-06672131** in Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) experiments. The focus is on assessing the impact of EGFR inhibition by **PF-06672131** on the genome-wide binding of the transcription factor c-Myc, a key downstream effector of the EGFR signaling pathway.

Mechanism of Action and Signaling Pathway

Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation of several tyrosine residues in its C-terminal domain.[4] These phosphorylated sites serve as docking platforms for various adaptor proteins and enzymes, which in turn activate multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT, and JAK-STAT pathways.[5] [6][7] These pathways converge on the nucleus to modulate the activity of transcription factors that drive gene expression programs related to cell growth and proliferation.[8]

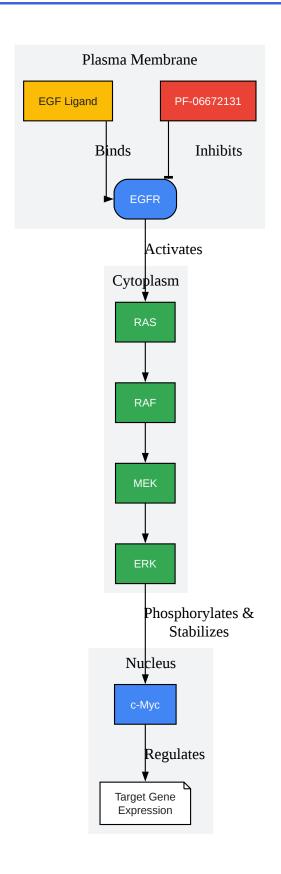


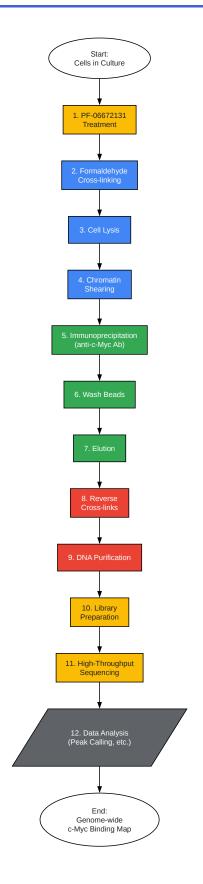
Methodological & Application

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One of the critical transcription factors regulated by EGFR signaling is c-Myc. The MAPK/ERK pathway, for instance, can lead to the phosphorylation and stabilization of c-Myc, enhancing its transcriptional activity. By inhibiting EGFR kinase activity, **PF-06672131** is expected to attenuate these downstream signals, leading to a reduction in c-Myc activity and a subsequent change in its binding to target gene promoters and enhancers across the genome. ChIP-seq is a powerful technique to map these changes in transcription factor binding on a genome-wide scale.[9][10]







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